molecular formula C4H5ClN2 B1590106 4-chloro-1-methyl-1H-pyrazole CAS No. 35852-81-4

4-chloro-1-methyl-1H-pyrazole

Cat. No. B1590106
CAS RN: 35852-81-4
M. Wt: 116.55 g/mol
InChI Key: PGNUBDXGTOZIHC-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrazole (4-CMP) is a heterocyclic aromatic compound with a five-membered ring structure composed of one nitrogen atom and four carbon atoms. It is a colorless solid that is insoluble in water but soluble in organic solvents. 4-CMP is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of pyrazole-containing compounds, which are used as pharmaceuticals and agrochemicals.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazole derivatives have a wide range of applications in medicinal chemistry and drug discovery . They exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Agrochemistry

Pyrazole derivatives are also used in agrochemistry . They can be used in the synthesis of various pesticides and herbicides.

Coordination Chemistry

In coordination chemistry, pyrazole derivatives can act as ligands to form complexes with various metals .

Organometallic Chemistry

Pyrazole derivatives are used in organometallic chemistry . They can form organometallic compounds, which have applications in catalysis and materials science.

Synthesis of Bioactive Chemicals

Pyrazole derivatives are frequently used as scaffolds in the synthesis of bioactive chemicals .

Organic Synthesis

Pyrazole derivatives, including “4-chloro-1-methyl-1H-pyrazole”, can act as both a directing and transforming group in organic synthesis .

properties

IUPAC Name

4-chloro-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2/c1-7-3-4(5)2-6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNUBDXGTOZIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551120
Record name 4-Chloro-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-methyl-1H-pyrazole

CAS RN

35852-81-4
Record name 4-Chloro-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the compound ethyl 2-(2-((4-chloro-1-methyl-1H-pyrazole-3-carbonyl)oxy)acetamido)benzo[1]thiazole-6-carboxylate, which contains the 4-chloro-1-methyl-1H-pyrazole moiety, interact with PI3K-δ?

A1: The research paper highlights that ethyl 2-(2-((4-chloro-1-methyl-1H-pyrazole-3-carbonyl)oxy)acetamido)benzo[1]thiazole-6-carboxylate emerged as a potential hit for PI3K-δ inhibition through a computational drug design approach []. While the specific interactions of the 4-chloro-1-methyl-1H-pyrazole moiety are not explicitly detailed, the study emphasizes the importance of four key residues in the PI3K-δ active site: Ile910, Asp911, Met752, and Lys755. These residues act as a "flap" that facilitates ligand binding []. Molecular docking and binding energy calculations suggest that the candidate molecule, including the 4-chloro-1-methyl-1H-pyrazole group, exhibits favorable binding affinity and energy scores within this active site []. Further research, including experimental validation, is necessary to elucidate the precise binding interactions and their impact on PI3K-δ activity.

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